2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The compound also features a phenyl group substituted with a methyl group and an acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4-Methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
Uniqueness
2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide is unique due to its specific triazine ring structure and the presence of both phenyl and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2-yl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H22N4O2/c1-14(2)17-6-4-5-7-18(17)23-20(26)13-25-21(27)24-19(12-22-25)16-10-8-15(3)9-11-16/h4-12,14H,13H2,1-3H3,(H,23,26) |
InChI Key |
OODJJCVAXMSLPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC=CC=C3C(C)C |
Origin of Product |
United States |
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